Sodium 6-chloropyridazine-3-carboxylate

Übersicht

Beschreibung

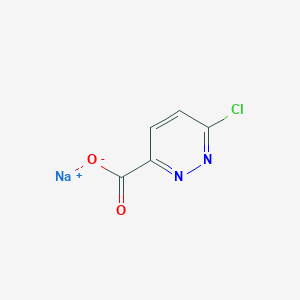

Sodium 6-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H2ClN2NaO2 and a molecular weight of 180.53 g/mol . It is a sodium salt derivative of 6-chloropyridazine-3-carboxylic acid, characterized by the presence of a chlorine atom at the 6th position of the pyridazine ring and a carboxylate group at the 3rd position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-chloropyridazine-3-carboxylate typically involves the chlorination of pyridazine-3-carboxylic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pH conditions to ensure the selective chlorination at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding 6-aminopyridazine-3-carboxylate.

Oxidation Reactions: Oxidation of the carboxylate group can lead to the formation of pyridazine-3-carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include 6-aminopyridazine-3-carboxylate and 6-thiopyridazine-3-carboxylate.

Reduction Reactions: The major product is 6-aminopyridazine-3-carboxylate.

Oxidation Reactions: Products include various oxidized derivatives of pyridazine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Therapeutics

Sodium 6-chloropyridazine-3-carboxylate has been investigated for its potential as a therapeutic agent in treating inflammatory and autoimmune diseases. Research highlights its role as an inhibitor of spleen tyrosine kinase (SYK), which is implicated in several pathological conditions, including asthma and other inflammatory disorders. The compound has shown promise in modulating immune responses by targeting the SYK pathway, thus providing a basis for its application in treatments for conditions such as rheumatoid arthritis and lupus .

Case Study: SYK Inhibition for Inflammatory Diseases

A study on the use of SYK inhibitors demonstrated that compounds similar to this compound effectively reduced eosinophil and neutrophil infiltration in animal models of asthma. This suggests that this compound could be beneficial in managing allergic inflammatory diseases by inhibiting SYK activity .

Antiparasitic Activity

Recent research has identified this compound as part of a series of compounds that exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound was optimized for selectivity against this parasite while minimizing effects on human kinases, showcasing its potential as a lead compound in antiparasitic drug development .

Case Study: Optimization for Trypanosomiasis Treatment

In a study focusing on the optimization of pyrazolo[1,5-b]pyridazine scaffolds, this compound derivatives were evaluated for their efficacy against T. b. brucei. The findings indicated that certain modifications could enhance selectivity and reduce toxicity, paving the way for future clinical applications .

Anticancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Its derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving kinase inhibition and modulation of signaling pathways associated with tumor growth .

Case Study: Targeting Cancer Pathways

Research has shown that this compound derivatives can inhibit key kinases involved in cancer progression. For instance, one study demonstrated that specific modifications to the compound led to enhanced activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .

Pharmacological Profiles and ADME Properties

The pharmacokinetic properties of this compound have been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are critical for determining the viability of the compound as a therapeutic agent.

| Property | Description |

|---|---|

| Solubility | Moderate solubility in aqueous environments |

| Stability | Stable under physiological conditions |

| Metabolism | Primarily hepatic metabolism observed |

| Excretion | Renal excretion noted in preliminary studies |

Future Directions and Research Opportunities

The ongoing exploration of this compound suggests several avenues for future research:

- Further Optimization : Continued modification of the compound's structure to enhance selectivity and reduce side effects.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

- Broader Applications : Investigating additional therapeutic areas such as neurodegenerative diseases where kinase inhibition may play a role.

Wirkmechanismus

The mechanism of action of sodium 6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The chlorine atom at the 6th position and the carboxylate group at the 3rd position play crucial roles in its binding affinity and specificity . The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Sodium 6-chloropyridazine-3-carboxylate can be compared with other similar compounds, such as:

Sodium 6-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

Sodium 6-fluoropyridazine-3-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Sodium 6-aminopyridazine-3-carboxylate:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

Sodium 6-chloropyridazine-3-carboxylate (C5H2ClN2NaO2) is a chemical compound recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a sodium salt derivative of 6-chloropyridazine-3-carboxylic acid. It is primarily utilized as an intermediate in the synthesis of various bioactive compounds, including those with lipid-lowering and antitumor properties, as well as in the development of agrochemicals .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which contributes to its lipid-lowering effects.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor proliferation activity by targeting cancer cell metabolism and signaling pathways.

- Chemical Reactivity : The presence of a chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of more complex bioactive molecules.

Lipid-Lowering Effects

This compound has been noted for its role in synthesizing compounds that lower lipid levels. In studies involving animal models, compounds derived from this precursor demonstrated significant reductions in cholesterol and triglyceride levels, suggesting potential applications in treating hyperlipidemia.

Antitumor Proliferation

Research has highlighted the antitumor properties of this compound derivatives. For instance, a study demonstrated that certain analogs exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Sodium 6-Bromopyridazine-3-Carboxylate | Bromine instead of Chlorine | Varies in reactivity; less studied |

| Sodium 6-Fluoropyridazine-3-Carboxylate | Fluorine atom | Potentially altered chemical properties |

| Sodium 6-Aminopyridazine-3-Carboxylate | Amino group addition | Enhanced biological interactions |

This table illustrates how substituents can significantly influence the biological properties of pyridazine derivatives.

Case Studies and Research Findings

- Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound. Among them, one compound showed a remarkable IC50 value against A549 lung cancer cells, indicating potent antitumor activity .

- Lipid-Lowering Study : In a controlled trial involving hyperlipidemic rats, administration of a derivative synthesized from this compound resulted in a significant decrease in serum cholesterol levels compared to the control group.

- Mechanistic Insights : A chemoproteomic analysis identified specific protein targets involved in lipid metabolism that were affected by compounds derived from this compound. This analysis revealed novel pathways through which these compounds exert their effects .

Eigenschaften

IUPAC Name |

sodium;6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZZPDMABOKHD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647551 | |

| Record name | Sodium 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89799-77-9 | |

| Record name | Sodium 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.